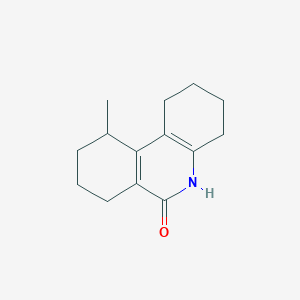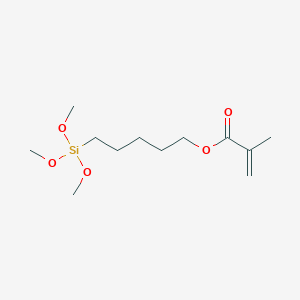
5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate: is an organosilane compound that features both a silane group and a methacrylate group. This dual functionality makes it a valuable compound in various applications, particularly in the field of materials science and surface modification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate typically involves the reaction of 5-bromopentyltrimethoxysilane with 2-methylprop-2-enoic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: The silane group in 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of cross-linked networks in materials.
Polymerization: The methacrylate group can undergo free radical polymerization, leading to the formation of polymeric materials.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions with a controlled pH.
Condensation: Catalysts such as acids or bases to facilitate the condensation reaction.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide for free radical polymerization.
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Polymerization: Formation of polymethacrylate materials.
Applications De Recherche Scientifique
Chemistry: 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate is used as a coupling agent to improve the adhesion between inorganic materials and organic polymers. It is also employed in the synthesis of hybrid materials with enhanced mechanical properties.
Biology and Medicine: In biomedical applications, this compound is used to modify the surface of implants to improve biocompatibility and reduce the risk of rejection. It is also explored for drug delivery systems due to its ability to form stable and functionalized surfaces.
Industry: In the coatings industry, this compound is used to enhance the durability and adhesion of coatings on various substrates. It is also utilized in the production of adhesives and sealants with improved performance characteristics.
Mécanisme D'action
The mechanism of action of 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a cross-linked network that enhances the mechanical properties and stability of the material. The methacrylate group can undergo polymerization, contributing to the formation of polymeric structures with desired properties.
Comparaison Avec Des Composés Similaires
- 3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate
- 3-(Trimethoxysilyl)propyl methacrylate
Comparison: While 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate and 3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate share similar functional groups, the difference in the length of the alkyl chain can influence their reactivity and the properties of the materials they form. The longer alkyl chain in this compound can provide greater flexibility and improved mechanical properties in the resulting materials .
Propriétés
Numéro CAS |
91999-67-6 |
|---|---|
Formule moléculaire |
C12H24O5Si |
Poids moléculaire |
276.40 g/mol |
Nom IUPAC |
5-trimethoxysilylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H24O5Si/c1-11(2)12(13)17-9-7-6-8-10-18(14-3,15-4)16-5/h1,6-10H2,2-5H3 |
Clé InChI |
DKRGZWMTKHYZGY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


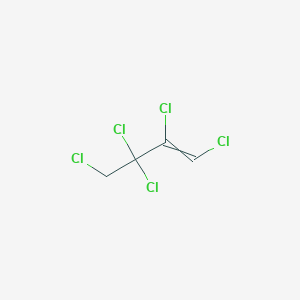
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
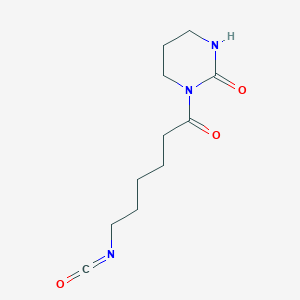

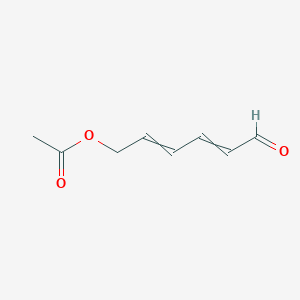

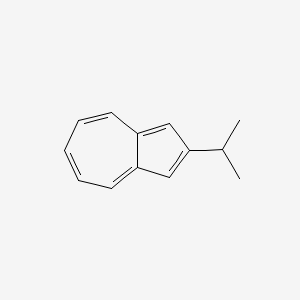
![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
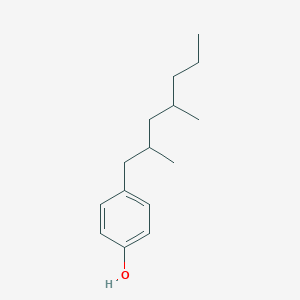
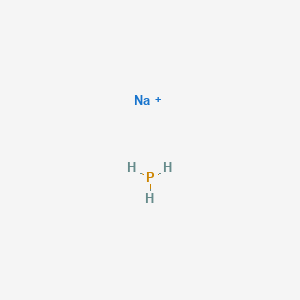
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
